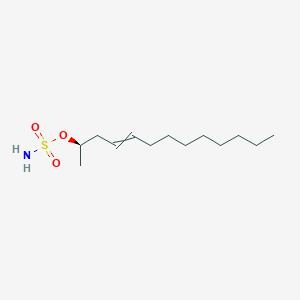
(2R)-Tridec-4-en-2-yl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-Tridec-4-en-2-yl sulfamate is an organic compound with a unique structure that includes a sulfamate group attached to a tridec-4-en-2-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Tridec-4-en-2-yl sulfamate typically involves the reaction of tridec-4-en-2-ol with sulfamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfamate ester. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-Tridec-4-en-2-yl sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfones.
Reduction: Reduction reactions can convert the sulfamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-Tridec-4-en-2-yl sulfamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfamate groups into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of (2R)-Tridec-4-en-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anti-tumor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Compounds with a similar sulfamate group but different alkyl or aryl chains.
Sulfonates: Oxidized derivatives of sulfamates.
Sulfoxides: Compounds with a sulfinyl group instead of a sulfamate group.
Uniqueness
(2R)-Tridec-4-en-2-yl sulfamate is unique due to its specific structure, which combines a long alkyl chain with a sulfamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
648918-74-5 |
|---|---|
Formule moléculaire |
C13H27NO3S |
Poids moléculaire |
277.43 g/mol |
Nom IUPAC |
[(2R)-tridec-4-en-2-yl] sulfamate |
InChI |
InChI=1S/C13H27NO3S/c1-3-4-5-6-7-8-9-10-11-12-13(2)17-18(14,15)16/h10-11,13H,3-9,12H2,1-2H3,(H2,14,15,16)/t13-/m1/s1 |
Clé InChI |
QIWQIHWMOQGIME-CYBMUJFWSA-N |
SMILES isomérique |
CCCCCCCCC=CC[C@@H](C)OS(=O)(=O)N |
SMILES canonique |
CCCCCCCCC=CCC(C)OS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
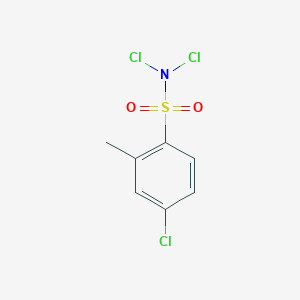
![2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12593368.png)

![1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene](/img/structure/B12593374.png)
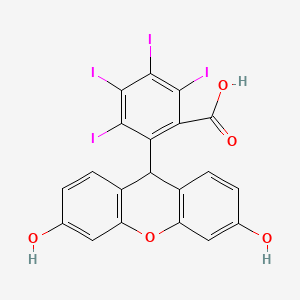
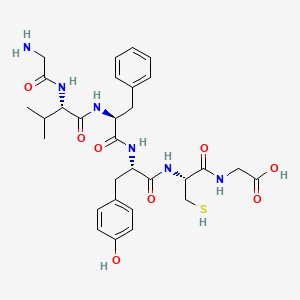
![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)

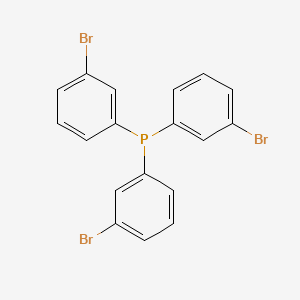
![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
